

Zoliflodacin phase 3 clinical trial non-inferiority results

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Compound Focus: Zoliflodacin

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Phase 3 Non-Inferiority Trial Results

Trial Aspect	Zoliflodacin (Single 3g oral dose)	Ceftriaxone (500mg IM) + Azithromycin (1g oral)
Primary Endpoint: Urogenital Cure (micro-ITT)	90.9% (n=744) [1]	96.2% (n=744) [1]
Urogenital Cure (Evaluable Population)	96.8% [2]	100% [3]

| Treatment Difference (95% CI) | -5.31% (95% CI: -8.65%, -1.38%) (Met non-inferiority margin of 12%) [1] | | Rectal Infection Cure Rate | 87.3% (micro-ITT) [4] | 88.6% (micro-ITT) [4] | | Pharyngeal Infection Cure Rate | 79.2% (micro-ITT) [4] | 78.6% (micro-ITT) [4] | | Cure in Ciprofloxacin-Resistant Urogenital Infections | 96.6% (346/358) [5] | Not Applicable |

Detailed Experimental Protocol

The data presented above comes from a **pivotal global Phase 3 randomized, controlled, open-label non-inferiority trial** (NCT03959527) [2] [1].

- **Sponsor:** The trial was sponsored by the non-profit organization **Global Antibiotic Research and Development Partnership (GARDP)**, representing the first large-scale collaborative study of its kind between industry and a non-profit to address a WHO high-priority pathogen [1].
- **Patient Population:** The trial enrolled **930** adolescents and adults with uncomplicated gonorrhea across 16 sites in five countries (South Africa, Thailand, the U.S., Belgium, and the Netherlands). Participants had a confirmed diagnosis of urogenital, rectal, or pharyngeal gonorrhea [3] [1].
- **Randomization & Intervention:** Participants were randomized in a **2:1 ratio** to receive either a single **3g oral dose of zoliflodacin** or the standard regimen of a single **500mg intramuscular dose of ceftriaxone plus a 1g oral dose of azithromycin** [3] [4].
- **Primary Endpoint:** The primary efficacy endpoint was **microbiological cure** at the urogenital site (urethra or cervix) at the Test-of-Cure (TOC) visit on day 6 in the microbiological intention-to-treat (micro-ITT) population. Cure was defined as a culture negative for *N. gonorrhoeae* at the TOC visit after a positive culture at baseline [4] [1].
- **Non-Inferiority Margin:** The pre-specified non-inferiority margin was **12%** [3]. The trial successfully demonstrated non-inferiority as the upper bound of the confidence interval for the treatment difference (-1.38%) was within this margin [1].
- **Safety Assessment:** The overall safety profile of **zoliflodacin** was comparable to the standard therapy, with the majority of adverse events being mild to moderate. The most common adverse events were gastrointestinal and headache [3] [1]. A dedicated Thorough QT study confirmed that **zoliflodacin** does not cause clinically meaningful QT prolongation, contributing to its favorable cardiac safety profile [6].

Comparison with an Emerging Alternative

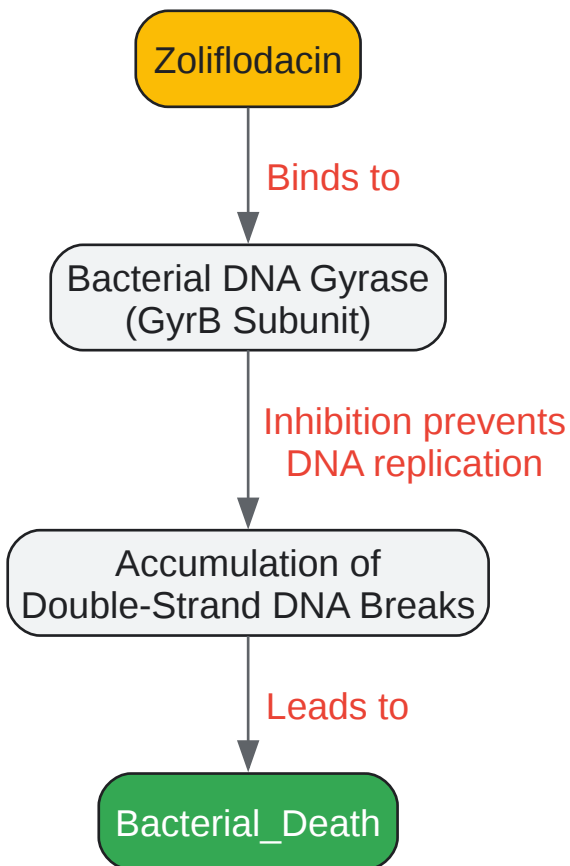
Gepotidacin is another first-in-class oral antibiotic in development for uncomplicated gonorrhea. The table below compares it with **zoliflodacin** based on available data.

Feature	Zoliflodacin	Gepotidacin
Drug Class	Spiropyrimidinetrione [3]	Triazaacenaphthylene [3]
Mechanism of Action	Inhibits bacterial DNA gyrase (GyrB subunit); novel binding site with no cross-resistance to fluoroquinolones [5] [3]	Inhibits bacterial DNA gyrase (GyrA) and Topoisomerase IV; novel binding site distinct from fluoroquinolones [3]
Dosing Regimen	Single 3g oral dose [1]	Two 3g oral doses, 10-12 hours apart [3]

Feature	Zoliflodacin	Gepotidacin
Phase 3 Urogenital Cure Rate	90.9% (micro-ITT) [1]	92.6% (vs. 91.2% for comparator) [3]
Regulatory Status (as of 2025)	Under FDA Priority Review; PDUFA date of Dec 15, 2025 [2]	Under FDA Review; PDUFA date also in Dec 2025 [4]

Mechanism of Action Diagram

The following diagram illustrates the novel mechanism of action that underlies **zoliflodacin**'s efficacy against resistant bacteria.



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This unique mechanism of action, which differs from all other antibiotic classes, explains the lack of cross-resistance and its high efficacy against multidrug-resistant strains, including ciprofloxacin-resistant *N. gonorrhoeae* [5] [3].

Conclusion for Researchers

The Phase 3 data robustly positions **zoliflodacin** as a potential **transformative therapeutic option**. Its primary advantages for the field include:

- **Novel Mechanism:** Its distinct action on GyrB overcomes existing resistance mechanisms [5].
- **Oral Administration:** A single-dose oral regimen could significantly improve access, adherence, and simplify treatment logistics compared to injectable ceftriaxone [2].
- **Proven Efficacy Against Resistance:** It maintains high cure rates across infection sites and against resistant strains, addressing an urgent public health threat [5] [2].

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